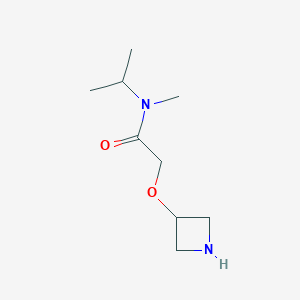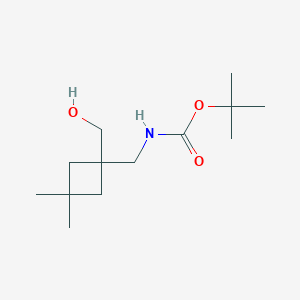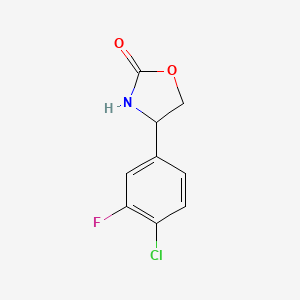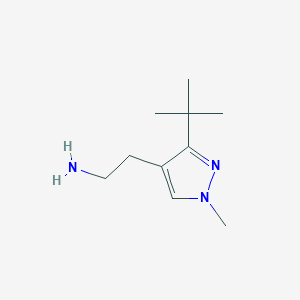
Undecoylium chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
The preparation of undecoylium chloride iodine involves the complexation of iodine with this compound. Several methods can be used to prepare iodophors, including polymer dissolution in an aqueous iodine/potassium iodide solution, interactions with iodine vapor, and monomer polymerization in the presence of iodine . The industrial production of this compound iodine typically involves the reaction of this compound with iodine under controlled conditions to form the desired complex.
化学反応の分析
Undecoylium chloride iodine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and halogenating agents. The major products formed from these reactions depend on the specific conditions and reagents used. For example, the reaction of this compound iodine with oxidizing agents can lead to the formation of iodine and other oxidized products .
科学的研究の応用
Undecoylium chloride iodine has a wide range of scientific research applications. In chemistry, it is used as a disinfectant and biocide in personal care products and industrial formulations . In biology and medicine, it is used as a topical antiseptic and antimicrobial agent . The compound’s ability to form complexes with iodine makes it useful in various applications, including waste-water treatment and corrosion inhibition . Additionally, this compound iodine is being explored for its potential use in anion transporters based on halogen bonding, which have applications in biological systems .
作用機序
The mechanism of action of undecoylium chloride iodine involves its ability to disrupt microbial cell membranes and inhibit the growth of microorganisms. The compound’s cationic nature allows it to interact with negatively charged microbial cell surfaces, leading to cell membrane disruption and cell death . The molecular targets and pathways involved in this process include the interaction of the compound with microbial cell wall components and the inhibition of essential cellular functions.
類似化合物との比較
Undecoylium chloride iodine is similar to other cationic surfactants and disinfectants, such as lapyrium chloride and other iodophors . its unique ability to form stable complexes with iodine sets it apart from other compounds. This property enhances its antimicrobial efficacy and makes it suitable for a wide range of applications. Similar compounds include lapyrium chloride, which is also used as a biocide and antistatic agent in personal care products .
特性
CAS番号 |
1338-54-1 |
|---|---|
分子式 |
C12H17ClN2O3 |
分子量 |
272.73 g/mol |
IUPAC名 |
2-[(2-pyridin-1-ium-1-ylacetyl)amino]ethyl propanoate;chloride |
InChI |
InChI=1S/C12H16N2O3.ClH/c1-2-12(16)17-9-6-13-11(15)10-14-7-4-3-5-8-14;/h3-5,7-8H,2,6,9-10H2,1H3;1H |
InChIキー |
OSCJJMKLQGAGML-UHFFFAOYSA-N |
正規SMILES |
CCC(=O)OCCNC(=O)C[N+]1=CC=CC=C1.[Cl-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![[4-(Difluoromethyl)oxan-4-yl]methanethiol](/img/structure/B13584942.png)



![6-{4-[(Tert-butoxy)carbonyl]piperazin-1-yl}pyridazine-3-carboxylicacid](/img/structure/B13584971.png)







